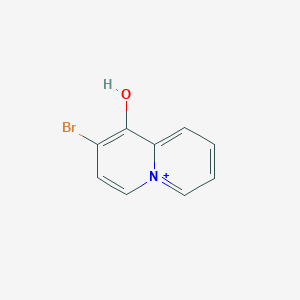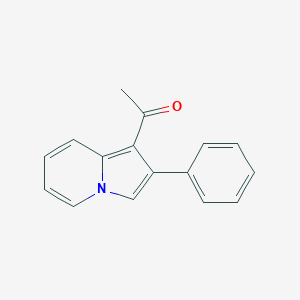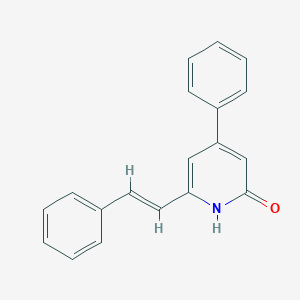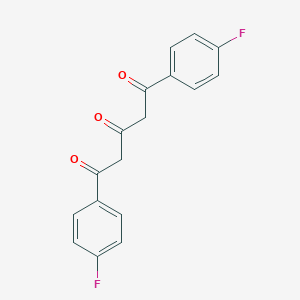
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione, also known as EF24, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EF24 is a curcumin analog that possesses anti-inflammatory, anti-cancer, and antioxidant properties.
Mécanisme D'action
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione exerts its biological effects through various mechanisms. It can modulate the activity of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has been shown to possess various biochemical and physiological effects. It can modulate the expression of various genes involved in inflammation, cancer, and oxidative stress. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione can enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also exhibits low toxicity towards normal cells, making it a potential candidate for therapeutic applications. However, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has some limitations for lab experiments. It exhibits poor solubility in water, which can limit its bioavailability. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione can undergo rapid metabolism in vivo, which can limit its efficacy.
Orientations Futures
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has shown promising results in preclinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. One possible direction is to investigate the efficacy of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop novel formulations of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione to improve its bioavailability and pharmacokinetics. Moreover, the mechanism of action of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione can be further elucidated to understand its biological effects better.
Conclusion
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione is a synthetic compound that possesses anti-inflammatory, anti-cancer, and antioxidant properties. It can modulate various signaling pathways and enzymes involved in inflammation and cancer. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has several advantages for lab experiments, but it also has some limitations. Several future directions can be explored to further investigate the potential therapeutic applications of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione.
Méthodes De Synthèse
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione is synthesized by the condensation of 4-fluorobenzaldehyde and acetylacetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Claisen-Schmidt condensation reaction, which results in the formation of 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione also exhibits anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, 1,5-Bis(4-fluorophenyl)-1,3,5-pentanetrione has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Formule moléculaire |
C17H12F2O3 |
|---|---|
Poids moléculaire |
302.27 g/mol |
Nom IUPAC |
1,5-bis(4-fluorophenyl)pentane-1,3,5-trione |
InChI |
InChI=1S/C17H12F2O3/c18-13-5-1-11(2-6-13)16(21)9-15(20)10-17(22)12-3-7-14(19)8-4-12/h1-8H,9-10H2 |
Clé InChI |
QCEIXTYPISTPKW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



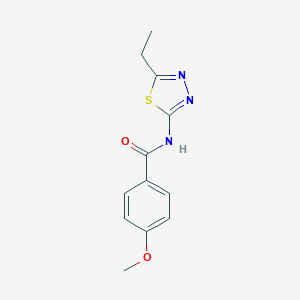
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)

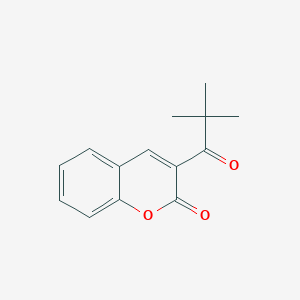
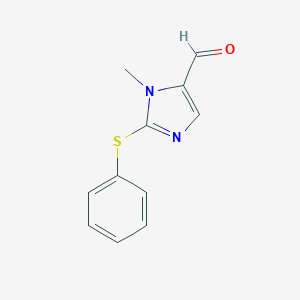
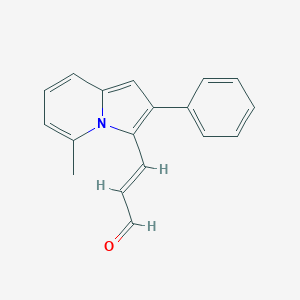
![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

